molecular formula C12H21NO5 B13457861 1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Cat. No.: B13457861
M. Wt: 259.30 g/mol
InChI Key: XUAIAMRZYGVUOP-LBPRGKRZSA-N
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Description

1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-tert-butyl 2-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate: Unique due to its specific substitution pattern and functional groups.

    This compound analogs: Compounds with similar structures but different substituents, which may exhibit different reactivity and properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-2-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-6-12(13,8-14)9(15)17-4/h14H,5-8H2,1-4H3/t12-/m0/s1

InChI Key

XUAIAMRZYGVUOP-LBPRGKRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CO)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CO)C(=O)OC

Origin of Product

United States

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